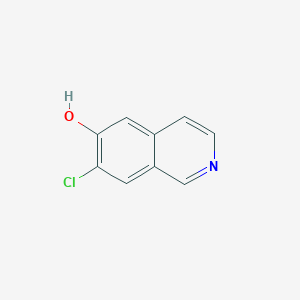

7-Chloroisoquinolin-6-ol

Description

Structure

3D Structure

Properties

IUPAC Name |

7-chloroisoquinolin-6-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6ClNO/c10-8-3-7-5-11-2-1-6(7)4-9(8)12/h1-5,12H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFRSYCXBMSFOPI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC2=CC(=C(C=C21)O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.60 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Strategies and Methodologies for 7 Chloroisoquinolin 6 Ol

Classical and Contemporary Approaches to Isoquinoline (B145761) Ring Formation

The construction of the isoquinoline nucleus is a well-established field in organic synthesis, with several classical named reactions forming the bedrock of this area. numberanalytics.compharmaguideline.com These traditional methods, including the Bischler-Napieralski, Pictet-Spengler, and Pomeranz-Fritsch reactions, typically involve electrophilic aromatic substitution, which can limit their application to electron-rich starting materials. numberanalytics.comnih.gov However, these foundational methods have been continually refined and adapted over the years. numberanalytics.com

More contemporary approaches have focused on expanding the diversity of accessible isoquinoline structures through the use of transition-metal catalysis. bohrium.com These modern techniques often offer milder reaction conditions and a broader substrate scope, enabling the synthesis of highly substituted and functionalized isoquinolines that are challenging to access through classical routes. nih.govnih.gov

Regioselective Functionalization Techniques

The ability to introduce substituents at specific positions on the isoquinoline ring is crucial for developing compounds with desired biological activities. Regioselective functionalization has been a key area of research, with significant advances made in C-H activation and functionalization reactions. rsc.orgrsc.org Palladium-catalyzed reactions, for instance, have been effectively used for the direct arylation at the C-4 position of dihydroisoquinolines. rsc.org

Another powerful strategy involves the use of directing groups to control the position of functionalization. For example, rhodium(III)-catalyzed C-H activation of aromatic oxime esters allows for the regioselective synthesis of isoquinolines. rsc.org Furthermore, the functionalization of isoquinoline N-oxides provides an alternative route for introducing substituents at various positions on the core structure. thieme-connect.comthieme-connect.de The development of these regioselective methods is critical for the targeted synthesis of complex isoquinoline derivatives. mdpi.com

Application of Cyclization Reactions for Isoquinoline Nucleus Construction

Cyclization reactions are fundamental to the formation of the isoquinoline ring system. Traditional methods like the Bischler-Napieralski and Pictet-Spengler reactions rely on the cyclization of β-phenylethylamine derivatives. pharmaguideline.com The Bischler-Napieralski synthesis involves the acid-catalyzed cyclization of an acylated β-phenylethylamine to a 3,4-dihydroisoquinoline, which can then be aromatized. pharmaguideline.com The Pictet-Spengler reaction, on the other hand, condenses an arylethanamine with an aldehyde to form an imine, which then undergoes acid-catalyzed cyclization to a tetrahydroisoquinoline. pharmaguideline.com

Modern synthetic chemistry has introduced a variety of new cyclization strategies, often employing transition metal catalysts. semanticscholar.orgorganic-chemistry.org For example, copper-catalyzed intramolecular cyclization of (E)-2-alkynylaryl oxime derivatives provides an efficient route to isoquinolines and their N-oxides in water. semanticscholar.org Other innovative approaches include rhodium(III)-catalyzed cyclization of oximes with diazo compounds and silver-catalyzed cyclization of 2-alkynyl benzyl (B1604629) azides. organic-chemistry.org These newer methods often provide access to a wider range of substituted isoquinolines under milder conditions. rsc.orgbohrium.com

Specific Synthetic Routes to 7-Chloroisoquinolin-6-ol and its Precursors

The synthesis of this compound requires specific strategies to introduce both the chloro and hydroxyl groups at the desired positions on the isoquinoline core. This typically involves multi-step reaction sequences and the careful selection of precursors and intermediates.

Multi-step Reaction Sequences for Chloro- and Hydroxy-Substituents

The introduction of chloro and hydroxyl groups onto an aromatic ring often involves a series of strategic steps. While a direct, one-pot synthesis of this compound is not commonly reported, its synthesis can be envisioned through multi-step sequences starting from appropriately substituted precursors. For instance, a common strategy for introducing a hydroxyl group is through the demethylation of a corresponding methoxy-substituted precursor. The introduction of a chlorine atom can be achieved through various chlorination reactions on a suitable isoquinoline intermediate.

The synthesis of related chloro-hydroxy quinoline (B57606) derivatives provides insights into potential synthetic pathways. For example, the synthesis of 5-chloro-8-hydroxyquinoline (B194070) derivatives has been achieved through multi-step processes involving the protection of the hydroxyl group, followed by other functionalizations. mdpi.com Similarly, the synthesis of 7-substituted quinolines often utilizes 7-chloroquinoline (B30040) as a versatile intermediate. scilit.com These examples highlight the general principles of multi-step synthesis that would be applicable to the construction of this compound. researchgate.netrsc.org

Role of Key Intermediates in the Synthesis of this compound

The synthesis of this compound would rely on the strategic use of key intermediates. While specific intermediates for this exact compound are not detailed in the provided search results, general principles of isoquinoline synthesis suggest several potential key intermediates.

One likely intermediate would be a substituted β-phenylethylamine or a substituted benzaldehyde (B42025), which would serve as the building blocks for the isoquinoline core through classical methods like the Bischler-Napieralski or Pomeranz-Fritsch reactions. numberanalytics.compharmaguideline.com The substituents on these starting materials would be chosen to facilitate the eventual introduction of the chloro and hydroxyl groups at the 7- and 6-positions, respectively.

Another critical class of intermediates would be functionalized isoquinolines that can be further elaborated. For example, a 6-methoxy-7-aminoisoquinoline could be a precursor, where the amino group could be converted to a chloro group via a Sandmeyer-type reaction, and the methoxy (B1213986) group could be deprotected to reveal the hydroxyl group. Alternatively, a 6-hydroxyisoquinoline could be synthesized first, followed by regioselective chlorination at the 7-position. The availability and reactivity of such intermediates are crucial for the successful synthesis of the target molecule. epoch-labs.comgoogle.com

Table 1: Potential Key Intermediates and their Roles

| Intermediate Class | Potential Role in Synthesis | Relevant Synthetic Reactions |

| Substituted β-phenylethylamines | Building block for the isoquinoline core | Bischler-Napieralski reaction, Pictet-Spengler reaction |

| Substituted Benzaldehydes | Building block for the isoquinoline core | Pomeranz-Fritsch reaction |

| 6-Methoxyisoquinolines | Precursor to the 6-hydroxy functionality | Demethylation |

| 7-Aminoisoquinolines | Precursor to the 7-chloro functionality | Sandmeyer reaction |

| Halogenated Isoquinolines | Can be converted to other functional groups | Nucleophilic substitution, cross-coupling reactions |

Emerging Synthetic Approaches in Isoquinoline Chemistry

The field of isoquinoline synthesis is continuously evolving, with new methodologies emerging that offer greater efficiency, sustainability, and access to novel structures. numberanalytics.com One significant trend is the increasing use of 3d transition metals like copper, nickel, and iron as catalysts. bohrium.com These earth-abundant metals are more sustainable alternatives to precious metals like palladium and rhodium. bohrium.com

Other emerging trends include the application of biocatalysts and enzymes, the use of microwave-assisted synthesis to accelerate reactions, and the adoption of flow chemistry for continuous and scalable production. numberanalytics.com Furthermore, visible-light-induced radical cascade cyclization reactions are providing new avenues for the construction of complex isoquinoline-containing scaffolds under mild conditions. rsc.org These innovative approaches are expanding the synthetic toolbox for chemists and are expected to play a crucial role in the future development of novel isoquinoline-based compounds.

Catalytic Methods for Isoquinoline Construction

Catalytic methods offer efficient and selective routes to the isoquinoline core, often proceeding under milder conditions and with higher yields compared to classical named reactions. These methods typically involve the use of transition metal catalysts to facilitate bond formation and cyclization.

One of the most prominent approaches for constructing the isoquinoline skeleton is through intramolecular cyclization reactions. The Bischler-Napieralski reaction, for instance, allows for the synthesis of 3,4-dihydroisoquinolines from β-arylethylamides, which can then be oxidized to the corresponding isoquinoline. wikipedia.orgorganic-chemistry.orgnrochemistry.com This reaction is typically carried out in the presence of a condensing agent like phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅). organic-chemistry.orgnrochemistry.com For a substrate like a substituted phenethylamine (B48288), the electron-donating nature of a hydroxyl group (or a protected form like a methoxy group) on the aromatic ring can facilitate the electrophilic aromatic substitution required for cyclization.

Another powerful method is the Pictet-Spengler reaction, which involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed ring closure to form a tetrahydroisoquinoline. wikipedia.org Subsequent oxidation would then yield the desired aromatic isoquinoline. The success of this reaction is highly dependent on the nucleophilicity of the aromatic ring. wikipedia.org

The Pomeranz-Fritsch reaction provides an alternative route, starting from a benzaldehyde and a 2,2-dialkoxyethylamine to form an isoquinoline directly. wikipedia.orgorganicreactions.org This method is particularly useful for preparing isoquinolines with substitution patterns that are difficult to achieve through other means. organicreactions.org

In the context of synthesizing this compound, a potential catalytic approach could involve the use of a suitably substituted phenethylamine or benzaldehyde derivative. For example, a starting material with a chlorine atom at the meta-position and a protected hydroxyl group at the para-position relative to the ethylamine (B1201723) or aldehyde functional group could be envisioned. The choice of catalyst and reaction conditions would be crucial to ensure regioselectivity and to avoid unwanted side reactions.

A plausible catalytic route could also involve the copper-catalyzed hydrolysis of a corresponding bromo- or chloro-substituted isoquinoline to introduce the hydroxyl group. For instance, the hydrolysis of a di-halogenated isoquinoline could be a potential pathway, although controlling the regioselectivity of the hydrolysis would be a significant challenge.

| Reaction Type | Starting Materials | Key Reagents/Catalysts | Product Type | Ref. |

| Bischler-Napieralski | β-arylethylamide | POCl₃, P₂O₅ | 3,4-Dihydroisoquinoline | wikipedia.orgorganic-chemistry.orgnrochemistry.com |

| Pictet-Spengler | β-arylethylamine, Aldehyde/Ketone | Acid catalyst (e.g., HCl, TFA) | Tetrahydroisoquinoline | wikipedia.org |

| Pomeranz-Fritsch | Benzaldehyde, 2,2-dialkoxyethylamine | Acid catalyst (e.g., H₂SO₄) | Isoquinoline | wikipedia.orgorganicreactions.org |

| Copper-Catalyzed Hydrolysis | Bromoisoquinoline | Copper catalyst | Hydroxyisoquinoline | connectjournals.com |

Microwave-Assisted Synthesis Techniques

Microwave-assisted organic synthesis has emerged as a powerful tool to accelerate chemical reactions, often leading to higher yields, shorter reaction times, and improved purity of the products compared to conventional heating methods. mdpi.comsemanticscholar.org The application of microwave irradiation has been particularly successful in the synthesis of heterocyclic compounds, including isoquinolines.

Microwave heating can be effectively applied to the classical isoquinoline syntheses. For example, the Bischler-Napieralski and Pictet-Spengler reactions can be significantly expedited under microwave irradiation. nrochemistry.com What might take several hours under conventional reflux conditions can often be completed in a matter of minutes in a microwave reactor, which is a significant advantage for the rapid generation of compound libraries for screening purposes. nrochemistry.com

Palladium-catalyzed reactions for isoquinoline synthesis are also amenable to microwave assistance. A one-pot reaction involving the sequential coupling-imination-annulation of ortho-bromoarylaldehydes and terminal alkynes with ammonium (B1175870) acetate, catalyzed by palladium, can be efficiently carried out using microwave irradiation to produce a variety of substituted isoquinolines. Current time information in Bangalore, IN. This approach offers a high degree of molecular diversity from readily available starting materials.

For the synthesis of this compound, a microwave-assisted approach could be envisioned starting from a suitably substituted 2-bromobenzaldehyde. For instance, 2-bromo-4-chloro-5-hydroxybenzaldehyde (B2608776) could potentially be reacted with an acetylene (B1199291) derivative in a palladium-catalyzed, microwave-assisted one-pot reaction to construct the desired isoquinoline core. The use of microwave heating would likely enhance the reaction rate and efficiency.

| Synthesis Method | Starting Materials | Catalyst/Reagents | Conditions | Key Advantage | Ref. |

| Microwave-Assisted Bischler-Napieralski | β-ethylamides of electron-rich arenes | POCl₃, P₂O₅ | Microwave irradiation | Reduced reaction time | organic-chemistry.org |

| Microwave-Assisted Pictet-Spengler | β-arylethylamines, Aldehydes | Acid catalyst | Microwave irradiation | Rapid synthesis | nrochemistry.com |

| Microwave-Assisted Palladium-Catalyzed Annulation | o-bromoarylaldehydes, terminal alkynes, ammonium acetate | Palladium catalyst | Microwave irradiation | One-pot synthesis, high efficiency | Current time information in Bangalore, IN. |

Advanced Spectroscopic and Structural Characterization of 7 Chloroisoquinolin 6 Ol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the precise molecular structure of an organic compound like 7-Chloroisoquinolin-6-ol in solution. By analyzing the chemical environment of each hydrogen (¹H) and carbon (¹³C) atom, its complete connectivity and structure can be mapped.

¹H NMR Spectroscopy: The ¹H NMR spectrum would provide information on the number of different types of protons, their electronic environment, and their proximity to other protons. The spectrum for this compound is expected to show distinct signals for the aromatic protons on the isoquinoline (B145761) core and a broad signal for the hydroxyl (-OH) proton. The chemical shifts (δ) would be influenced by the electron-withdrawing effects of the nitrogen atom and the chlorine atom, as well as the electron-donating effect of the hydroxyl group.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum would reveal the number of chemically distinct carbon atoms in the molecule. The carbon atoms directly attached to the chlorine (C-7) and the hydroxyl group (C-6) would show characteristic shifts, as would the carbons adjacent to the heterocyclic nitrogen atom.

2D NMR Spectroscopy: To unambiguously assign each signal, a suite of 2D NMR experiments would be employed:

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbon atoms. It would be crucial for tracing the connectivity of the protons around the aromatic rings.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the signal of the carbon atom it is directly attached to, allowing for the definitive assignment of carbon signals that bear a hydrogen.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons that are two or three bonds away. HMBC is essential for piecing together the molecular skeleton, for instance, by connecting the proton at position 8 to the carbon at position 6, or the proton at position 5 to the carbon at position 7.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (in DMSO-d₆) This data is hypothetical and for illustrative purposes.

| Position | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) | Key HMBC Correlations (H to C) |

| 1 | ~9.1 | ~152.0 | C-3, C-8a |

| 3 | ~7.8 | ~143.0 | C-1, C-4, C-4a |

| 4 | ~8.0 | ~118.0 | C-3, C-5, C-4a |

| 5 | ~7.5 | ~115.0 | C-4, C-7, C-8a |

| 6 | - | ~155.0 | - |

| 7 | - | ~125.0 | - |

| 8 | ~7.9 | ~128.0 | C-1, C-6, C-4a |

| 4a | - | ~135.0 | - |

| 8a | - | ~129.0 | - |

| 6-OH | ~10.0 (broad) | - | C-5, C-6, C-7 |

For a rigid aromatic system like this compound, conformational analysis primarily addresses the orientation of the hydroxyl proton. NMR techniques such as Nuclear Overhauser Effect (NOE) spectroscopy could be used to determine the spatial proximity of the -OH proton to neighboring protons (e.g., the proton at C-5). This can provide insights into preferred hydrogen bonding orientations, especially in different solvents. However, due to the planar nature of the isoquinoline ring, significant conformational isomers are not expected.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopic Analysis

Infrared (IR) and Raman spectroscopy would reveal characteristic absorption bands corresponding to the specific bonds within this compound.

O-H Stretch: A prominent, broad band is expected in the IR spectrum between 3200-3600 cm⁻¹ for the stretching vibration of the hydroxyl group.

C-H Aromatic Stretch: Sharp bands would appear above 3000 cm⁻¹ corresponding to the C-H bonds on the aromatic rings.

C=C and C=N Aromatic Ring Stretches: A series of bands in the 1450-1650 cm⁻¹ region would be characteristic of the isoquinoline ring system.

C-O Stretch: A strong band in the 1200-1300 cm⁻¹ region would indicate the C-O bond of the phenolic group.

C-Cl Stretch: A distinct band in the fingerprint region, typically between 700-850 cm⁻¹, would be assigned to the C-Cl stretching vibration.

Table 2: Predicted Characteristic Vibrational Frequencies for this compound This data is hypothetical and for illustrative purposes.

| Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Expected Intensity |

| O-H stretch | 3400 (broad) | Strong |

| Aromatic C-H stretch | 3050-3150 | Medium-Weak |

| Aromatic C=C/C=N stretch | 1620, 1580, 1500 | Medium-Strong |

| C-O stretch (phenol) | 1260 | Strong |

| C-Cl stretch | 820 | Medium-Strong |

In the solid state, IR spectroscopy is particularly useful for studying intermolecular interactions. The position and shape of the O-H stretching band can provide strong evidence of hydrogen bonding. A broad and red-shifted (lower frequency) O-H band compared to the gas phase is a classic indicator of strong intermolecular hydrogen bonds between the hydroxyl group of one molecule and the nitrogen atom or hydroxyl oxygen of a neighboring molecule.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry provides the exact molecular weight of a compound and offers clues to its structure based on how it fragments under high energy. The molecular formula of this compound is C₉H₆ClNO, with a monoisotopic mass of approximately 179.01 g/mol .

The high-resolution mass spectrum should show a characteristic isotopic pattern for the molecular ion (M⁺) due to the presence of chlorine. The M⁺ peak and the (M+2)⁺ peak would appear in an approximate 3:1 ratio, corresponding to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes.

Common fragmentation pathways for this molecule would likely involve:

Loss of a hydrogen radical (-H) to form a stable ion.

Loss of carbon monoxide (-CO) from the phenolic ring.

Loss of a chlorine radical (-Cl), although this may be less favorable than other fragmentations.

Cleavage of the isoquinoline ring system to produce smaller, stable aromatic fragments.

Table 3: Predicted Mass Spectrometry Fragments for this compound This data is hypothetical and for illustrative purposes.

| m/z Value | Possible Fragment Identity | Notes |

| 179/181 | [C₉H₆ClNO]⁺ | Molecular ion (M⁺), showing 3:1 isotope pattern |

| 151/153 | [C₈H₆ClN]⁺ | Loss of CO |

| 144 | [C₉H₅NO]⁺ | Loss of Cl radical |

| 116 | [C₈H₆N]⁺ | Loss of CO and Cl |

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry provides the precise mass of a molecule, which is crucial for determining its elemental composition. For this compound, the theoretical exact mass can be calculated based on the sum of the exact masses of its constituent atoms (C H ClNO). This technique allows for the unambiguous identification of the compound by differentiating it from isomers or molecules with similar nominal masses.

The molecular formula for this compound is C₉H₆ClNO. The expected isotopic pattern for a compound containing one chlorine atom would show two major peaks, corresponding to the ³⁵Cl and ³⁷Cl isotopes, with an intensity ratio of approximately 3:1.

Table 1: Theoretical High-Resolution Mass Spectrometry Data for this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C₉H₆ClNO |

| Theoretical Exact Mass [M+H]⁺ (³⁵Cl) | 180.0216 |

Tandem Mass Spectrometry (MS/MS) for Structural Confirmation

Tandem mass spectrometry (MS/MS) is a powerful technique used to elucidate the structure of a molecule by fragmenting a precursor ion and analyzing the resulting product ions. The fragmentation pattern of protonated this compound ([M+H]⁺) can be predicted based on the general fragmentation behavior of isoquinoline alkaloids and related heterocyclic compounds. researchgate.netnih.gov

Common fragmentation pathways for such molecules often involve the loss of small neutral molecules. wikipedia.org For this compound, characteristic fragmentation would likely involve the initial loss of carbon monoxide (CO) from the hydroxylated ring, followed by the elimination of a chlorine radical (Cl•) or hydrogen chloride (HCl). The stability of the isoquinoline ring system means that fragmentation of the core structure would require higher energy. researchgate.netlibretexts.org

Table 2: Plausible MS/MS Fragmentation Pathways for this compound

| Precursor Ion (m/z) | Proposed Neutral Loss | Product Ion (m/z) |

|---|---|---|

| 180.0216 | CO | 152.0267 |

| 180.0216 | HCl | 143.0473 |

X-ray Crystallography for Definitive Solid-State Structural Determination

Crystal Structure and Molecular Geometry

The molecular geometry of this compound is expected to be largely planar due to the aromatic nature of the bicyclic isoquinoline core. The chlorine atom at the 7-position and the hydroxyl group at the 6-position will lie in the plane of the isoquinoline ring. Bond lengths and angles would be consistent with those observed in other substituted isoquinolines. The C-Cl bond length is anticipated to be in the range of 1.73-1.75 Å, and the C-O bond of the hydroxyl group would be approximately 1.36-1.38 Å. The internal angles of the aromatic rings will be close to 120°, with minor deviations due to the presence of the heteroatom and substituents.

Supramolecular Interactions in the Crystalline State

The solid-state packing of this compound would be significantly influenced by supramolecular interactions. ias.ac.in The presence of a hydroxyl group allows for the formation of strong hydrogen bonds, likely of the O-H···N type, where the hydroxyl group of one molecule donates a hydrogen to the nitrogen atom of an adjacent molecule. nih.gov This interaction is a powerful tool in directing crystal packing. rsc.org

Chemical Reactivity and Transformation Mechanisms of 7 Chloroisoquinolin 6 Ol

Reactivity of the Phenolic Hydroxyl Group

The hydroxyl group at the C-6 position is phenolic, meaning it is directly attached to the aromatic ring. This imparts acidic character to the proton and makes the oxygen atom a potent nucleophile, particularly in its deprotonated phenoxide form. Its reactivity is central to forming ester and ether linkages.

Esterification of the phenolic hydroxyl group can be achieved through several standard methods. One common approach is the Fischer-Speier esterification, which involves reacting the phenol (B47542) with a carboxylic acid in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄). masterorganicchemistry.com This is an equilibrium process that is typically driven to completion by removing the water formed during the reaction or by using an excess of one of the reactants. masterorganicchemistry.com Alternatively, esters can be formed under milder conditions by reacting the phenol with more reactive carboxylic acid derivatives like acid chlorides or anhydrides, often in the presence of a base to neutralize the acidic byproduct. byjus.com

Etherification involves the formation of a C-O-C bond. A classic method for synthesizing ethers from phenols is the Williamson ether synthesis. This reaction involves deprotonating the phenol with a suitable base (e.g., sodium hydride) to form the more nucleophilic phenoxide, which then displaces a halide from an alkyl halide in an Sₙ2 reaction.

O-alkylation is functionally synonymous with etherification and involves the attachment of an alkyl group to the phenolic oxygen. This transformation is crucial for installing protecting groups or for modifying the molecule's solubility and electronic properties. The reaction typically proceeds by converting the hydroxyl group into a better nucleophile (a phenoxide) which then reacts with an alkylating agent.

O-acylation refers to the introduction of an acyl group (R-C=O) to the phenolic oxygen, resulting in an ester. This is a common and efficient transformation. youtube.com The reaction is often carried out using acylating agents such as acyl chlorides or anhydrides in the presence of a base like pyridine (B92270) or triethylamine. beilstein-journals.org The base serves to both deprotonate the phenol and to scavenge the acid (e.g., HCl) generated during the reaction. These reactions are generally high-yielding and proceed under mild conditions.

Table 1: Representative Reactions of the Phenolic Hydroxyl Group This table illustrates common transformations of a phenolic hydroxyl group as would be expected for 7-Chloroisoquinolin-6-ol.

| Reaction Type | Reactant | Reagents | Product |

| Esterification | Carboxylic Acid (R-COOH) | H₂SO₄ (catalyst), heat | 7-Chloro-6-(acyloxy)isoquinoline |

| Etherification | Alkyl Halide (R-X) | NaH, then R-X | 7-Chloro-6-(alkoxy)isoquinoline |

| O-Acylation | Acyl Chloride (R-COCl) | Pyridine or Et₃N | 7-Chloro-6-(acyloxy)isoquinoline |

| O-Alkylation | Alkyl Tosylate (R-OTs) | K₂CO₃, solvent (e.g., DMF) | 7-Chloro-6-(alkoxy)isoquinoline |

Reactivity of the Aromatic Chlorine Substituent

The chlorine atom at the C-7 position is attached to an sp²-hybridized carbon of the aromatic ring. Its reactivity is significantly different from that of an alkyl halide and is primarily exploited through nucleophilic aromatic substitution and metal-catalyzed cross-coupling reactions.

Aromatic rings are typically electron-rich and thus resistant to attack by nucleophiles. However, nucleophilic aromatic substitution (SₙAr) can occur if the ring is substituted with potent electron-withdrawing groups positioned ortho or para to a good leaving group, such as a halide. wikipedia.orgmasterorganicchemistry.com In the case of this compound, the nitrogen atom of the isoquinoline (B145761) ring acts as an electron-withdrawing group through resonance, delocalizing negative charge. This effect activates the chlorine atom at the C-7 position (para to the ring nitrogen) toward nucleophilic attack.

The SₙAr mechanism is a two-step addition-elimination process. fishersci.co.uk First, a strong nucleophile attacks the carbon atom bearing the chlorine, breaking the aromaticity and forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. nih.gov In the second step, the leaving group (chloride) is expelled, and the aromaticity of the ring is restored. oup.com This pathway allows for the direct replacement of the chlorine with various nucleophiles, such as amines, alkoxides, or thiolates.

Palladium-catalyzed cross-coupling reactions have become indispensable tools in organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. The chlorine atom on the isoquinoline ring can serve as an electrophilic partner in these transformations.

The Suzuki reaction couples an organohalide with an organoboron compound, typically a boronic acid or its ester, in the presence of a palladium catalyst and a base. wikipedia.orgharvard.edu This reaction is highly versatile for creating biaryl structures or for attaching alkyl, alkenyl, or alkynyl groups to the isoquinoline core. organic-chemistry.orglibretexts.org While aryl chlorides are generally less reactive than the corresponding bromides and iodides, advancements in catalyst design using electron-rich, bulky phosphine (B1218219) ligands have enabled their efficient use in Suzuki couplings. researchgate.net

The Heck reaction (also known as the Mizoroki-Heck reaction) involves the palladium-catalyzed coupling of an aryl halide with an alkene to form a substituted alkene. wikipedia.orgmdpi.com This reaction provides a direct method for the vinylation of the isoquinoline ring at the C-7 position. organic-chemistry.orgnih.gov The process typically requires a palladium catalyst, a base, and often a phosphine ligand. The reaction proceeds with the formation of a new carbon-carbon bond and the elimination of HX. chim.it

Table 2: Representative Metal-Catalyzed Cross-Coupling Reactions This table illustrates typical cross-coupling reactions involving an aryl chloride like this compound.

| Reaction Name | Coupling Partner | Catalyst/Reagents | Product Type |

| Suzuki Coupling | Arylboronic Acid (Ar-B(OH)₂) | Pd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃) | 7-Arylisoquinolin-6-ol |

| Heck Coupling | Alkene (e.g., Styrene) | Pd catalyst (e.g., Pd(OAc)₂), Base (e.g., Et₃N), Ligand (e.g., PPh₃) | 7-Vinylisoquinolin-6-ol derivative |

Reactivity of the Isoquinoline Nitrogen Atom

The nitrogen atom in the isoquinoline ring is a basic and nucleophilic center. Its lone pair of electrons is located in an sp² hybrid orbital and is not part of the aromatic π-system, making it available for reactions with electrophiles and acids.

The basicity of the nitrogen allows it to be readily protonated by acids to form isoquinolinium salts. This property influences the molecule's solubility in aqueous media. The nitrogen can also act as a nucleophile and undergo N-alkylation when treated with alkyl halides or other alkylating agents, leading to the formation of quaternary isoquinolinium salts. researchgate.netamanote.com

Furthermore, the nitrogen atom can be oxidized to form an isoquinoline N-oxide . This transformation is typically achieved using oxidizing agents like peroxycarboxylic acids, such as meta-chloroperbenzoic acid (m-CPBA). guidechem.com The formation of the N-oxide alters the electronic properties of the isoquinoline ring system, enhancing the reactivity of certain positions towards both electrophilic and nucleophilic attack. researchgate.netrsc.orgacs.org It also provides a handle for further functionalization. organic-chemistry.org

N-Alkylation and Quaternization

The nitrogen atom of the isoquinoline ring in this compound is a nucleophilic center and can readily undergo N-alkylation reactions. This transformation is typically achieved by treating the isoquinoline with an alkyl halide (such as methyl iodide or benzyl (B1604629) bromide) in the presence of a base. The base deprotonates the hydroxyl group to form a phenoxide, which is a less likely site of alkylation under neutral or basic conditions compared to the more nucleophilic nitrogen atom. However, O-alkylation can sometimes compete, especially with more reactive alkylating agents or under specific reaction conditions.

Quaternization of the isoquinoline nitrogen is also a feasible transformation, leading to the formation of a positively charged isoquinolinium salt. This is typically accomplished using an excess of a reactive alkylating agent. The resulting quaternized products often exhibit altered solubility and biological activity compared to the parent molecule.

Table 1: Predicted N-Alkylation and Quaternization Reactions of this compound

| Reagent | Product Type | Predicted Product Structure |

| Methyl Iodide (CH₃I) | N-Alkylation | 7-Chloro-2-methylisoquinolin-6-ol-ium iodide |

| Benzyl Bromide (C₆H₅CH₂Br) | N-Alkylation | 2-Benzyl-7-chloroisoquinolin-6-ol-ium bromide |

| Excess Methyl Iodide | Quaternization | 7-Chloro-2-methylisoquinolin-6(2H)-on-ium iodide |

Note: The product structures are predicted based on general reactivity principles of isoquinolines.

Coordination Chemistry with Metal Centers

The nitrogen atom of the isoquinoline ring and the oxygen atom of the hydroxyl group in this compound are potential coordination sites for metal ions. This allows the molecule to act as a ligand in the formation of coordination complexes. The specific coordination mode will depend on the metal center, its oxidation state, and the reaction conditions. For instance, it could act as a monodentate ligand through the nitrogen atom or as a bidentate ligand, forming a chelate ring involving both the nitrogen and the deprotonated oxygen of the hydroxyl group.

The formation of such metal complexes can significantly alter the electronic properties and reactivity of the isoquinoline core. These complexes can be of interest in catalysis, materials science, and medicinal chemistry.

Regioselective Functionalization of the Isoquinoline Core

The isoquinoline core of this compound is an electron-rich aromatic system, making it susceptible to electrophilic aromatic substitution reactions. The existing substituents, the chloro and hydroxyl groups, will direct the position of incoming electrophiles. The hydroxyl group is a strong activating group and an ortho-, para-director. The chloro group is a deactivating group but is also an ortho-, para-director.

Given the positions of the existing substituents, electrophilic substitution is predicted to occur at positions C-5 and C-8 of the isoquinoline ring. The outcome of a specific reaction will depend on the nature of the electrophile and the reaction conditions. For example, nitration or halogenation would be expected to yield a mixture of 5- and 8-substituted products.

Furthermore, the chlorine atom at the 7-position can potentially be displaced by a nucleophile in a nucleophilic aromatic substitution (SNAr) reaction, particularly if the ring is activated by an electron-withdrawing group or through the formation of a metal complex. The hydroxyl group can also be converted into other functional groups, such as an ether or an ester, to further modify the properties of the molecule.

Table 2: Predicted Regioselective Functionalization of this compound

| Reaction Type | Reagent | Predicted Major Product(s) |

| Nitration | HNO₃/H₂SO₄ | 7-Chloro-5-nitroisoquinolin-6-ol and 7-Chloro-8-nitroisoquinolin-6-ol |

| Bromination | Br₂/FeBr₃ | 5-Bromo-7-chloroisoquinolin-6-ol and 8-Bromo-7-chloroisoquinolin-6-ol |

| Friedel-Crafts Acylation | CH₃COCl/AlCl₃ | 5-Acetyl-7-chloroisoquinolin-6-ol and 8-Acetyl-7-chloroisoquinolin-6-ol |

Note: The regioselectivity is predicted based on the directing effects of the existing substituents.

Computational and Theoretical Investigations of 7 Chloroisoquinolin 6 Ol

Quantum Chemical Studies for Electronic Structure and Reactivity

Quantum chemical studies are essential for understanding the electron distribution and energy levels within a molecule, which in turn dictate its stability and chemical reactivity. researchgate.net

Density Functional Theory (DFT) is a robust computational method used to determine the ground-state electronic structure of molecules. mdpi.com It is frequently employed for geometry optimization, a process that calculates the most stable three-dimensional arrangement of atoms in a molecule by finding the minimum energy conformation. google.comyoutube.com For a molecule like 7-Chloroisoquinolin-6-ol, DFT calculations, often using a functional like B3LYP and a basis set such as 6-311++G(d,p), can precisely determine bond lengths, bond angles, and dihedral angles. dergipark.org.tr This optimized geometry represents the most probable structure of the molecule and serves as the foundation for all subsequent property calculations.

Table 1: Hypothetical Optimized Geometrical Parameters for this compound (Calculated via DFT) Note: This table presents expected values based on analyses of similar heterocyclic compounds. Actual experimental values may vary.

| Parameter | Bond | Value (Å) | Parameter | Angle | Value (°) |

| Bond Length | C-Cl | 1.74 | Bond Angle | C5-C6-C7 | 119.5 |

| C6-O | 1.36 | C6-C7-C8 | 120.0 | ||

| O-H | 0.96 | C6-C7-Cl | 119.8 | ||

| C-N | 1.33 - 1.38 | C5-C6-O | 121.0 | ||

| C-C (Aromatic) | 1.39 - 1.42 | C6-O-H | 109.5 |

Frontier Molecular Orbital (FMO) theory is a key concept in explaining chemical reactivity. unesp.br It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, as the first empty orbital, acts as an electron acceptor. The energy of the HOMO is related to the ionization potential, and the energy of the LUMO is related to the electron affinity.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity. A large energy gap implies high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. Conversely, a small gap suggests the molecule is more reactive.

From the HOMO and LUMO energies, several chemical reactivity descriptors can be calculated to quantify the molecule's behavior. researchgate.net These descriptors, derived within the framework of conceptual DFT, provide a quantitative measure of various aspects of reactivity. mdpi.com

Ionization Potential (I) ≈ -EHOMO

Electron Affinity (A) ≈ -ELUMO

Electronegativity (χ) = (I + A) / 2

Chemical Hardness (η) = (I - A) / 2

Global Softness (S) = 1 / (2η)

Electrophilicity Index (ω) = μ² / (2η) where μ is the electronic chemical potential (≈ -χ)

Table 2: Hypothetical Chemical Reactivity Descriptors for this compound Note: Values are illustrative and represent typical outputs from quantum chemical calculations.

| Parameter | Symbol | Value (eV) | Implication |

| HOMO Energy | EHOMO | -5.85 | Capacity to donate electrons |

| LUMO Energy | ELUMO | -1.20 | Capacity to accept electrons |

| Energy Gap | ΔE | 4.65 | High kinetic stability |

| Ionization Potential | I | 5.85 | Energy needed to remove an electron |

| Electron Affinity | A | 1.20 | Energy released when gaining an electron |

| Electronegativity | χ | 3.525 | Tendency to attract electrons |

| Chemical Hardness | η | 2.325 | Resistance to change in electron distribution |

| Global Softness | S | 0.215 | Capacity to accept electrons researchgate.net |

| Electrophilicity Index | ω | 2.67 | Measure of electrophilic character |

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. researchgate.netnih.gov The MEP map is color-coded to represent different potential values. researchgate.net

Red regions indicate areas of negative electrostatic potential, which are rich in electrons and are susceptible to electrophilic attack. These are typically found around electronegative atoms like oxygen and nitrogen.

Blue regions denote positive electrostatic potential, which are electron-deficient and are prone to nucleophilic attack.

Green regions represent neutral or zero potential areas.

For this compound, the MEP surface would be expected to show significant negative potential (red) around the oxygen of the hydroxyl group and the nitrogen atom in the isoquinoline (B145761) ring, identifying them as primary sites for interaction with electrophiles. Positive potential (blue) would likely be concentrated around the hydrogen atom of the hydroxyl group, indicating its acidic nature.

Molecular Modeling and Simulation

Molecular modeling and simulation encompass a range of computational techniques used to represent and analyze the behavior of molecules. These methods are crucial for studying molecular dynamics, conformational preferences, and spectroscopic properties.

Computational chemistry allows for the accurate prediction of various spectroscopic properties, which can aid in the interpretation of experimental data. dergipark.org.tr

UV-Vis Spectra: Time-Dependent Density Functional Theory (TD-DFT) is a common method for calculating the electronic absorption spectra of molecules. researchgate.net This method can predict the maximum absorption wavelengths (λmax) and the corresponding oscillator strengths, which relate to the intensity of absorption. The predicted transitions often correspond to the excitation of an electron from the HOMO to the LUMO or other low-lying unoccupied orbitals. Machine learning models are also emerging as a tool for predicting UV-Vis spectra. nih.gov

NMR Shifts: The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is another significant application of computational chemistry. The Gauge-Invariant Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is highly effective for calculating the ¹H and ¹³C NMR chemical shifts of organic molecules. dergipark.org.trresearchgate.net These theoretical calculations provide valuable support for the assignment of signals in experimentally recorded NMR spectra.

Table 3: Hypothetical Predicted vs. Experimental Spectroscopic Data for this compound Note: This table illustrates the typical correlation between calculated and observed spectroscopic data.

| Spectrum | Parameter | Predicted Value | Experimental Value |

| UV-Vis | λmax (in Ethanol) | 285 nm, 330 nm | 288 nm, 335 nm |

| ¹H NMR | δ (H attached to C5) | 7.5 ppm | 7.4 ppm |

| δ (H attached to C8) | 7.9 ppm | 7.8 ppm | |

| ¹³C NMR | δ (C6) | 155 ppm | 154 ppm |

| δ (C7) | 128 ppm | 127 ppm |

Theoretical Insights into Reaction Pathways and Mechanisms

Due to the limited availability of direct computational studies specifically focused on the reaction pathways of this compound, this section will provide a theoretical perspective on plausible reaction mechanisms. This analysis is based on established principles of organic chemistry and computational studies of related isoquinoline derivatives. The insights are drawn from analogous systems to predict the reactivity and potential transformations of this compound.

General Reactivity of the Isoquinoline Core

The isoquinoline nucleus is an aromatic heterocyclic system with a nitrogen atom that influences its reactivity. The nitrogen atom generally deactivates the ring towards electrophilic substitution, particularly in the heterocyclic ring. Conversely, it activates the ring system towards nucleophilic attack. Computational methods such as Density Functional Theory (DFT) are instrumental in elucidating the electronic properties and reactivity of such molecules. For the parent isoquinoline molecule, DFT calculations have been used to analyze its geometry, vibrational spectra, and electronic structure, providing a foundational understanding of its chemical behavior.

Influence of Substituents on Reaction Pathways

The presence of a chlorine atom and a hydroxyl group on the carbocyclic ring of this compound significantly modulates its reactivity. The hydroxyl group at the 6-position is an activating group, directing electrophiles to the ortho and para positions. The chlorine atom at the 7-position is a deactivating group but also an ortho-, para-director. The interplay of these two substituents will dictate the regioselectivity of various reactions.

Theoretical studies on substituted pyridines and isoquinolines have demonstrated that the regioselectivity of reactions such as methylation can be highly dependent on the electronic effects of the substituents. For instance, in the meta-methylation of pyridines, the nucleophilicity of the carbon atoms is a key factor, which is influenced by the presence of electron-withdrawing or electron-donating groups.

Plausible Reaction Mechanisms

Several synthetic routes for isoquinoline derivatives have been documented, including the Bischler-Napieralski synthesis, Pictet-Spengler synthesis, and Pomeranz-Fritsch synthesis. Computational studies, particularly using tandem mass spectrometry and DFT calculations, have been employed to investigate the gas-phase reaction pathways of the Pomeranz-Fritsch synthesis, revealing a complex network of intermediates and reaction routes.

For this compound, a plausible reaction pathway for further functionalization could involve electrophilic aromatic substitution. The activating effect of the hydroxyl group would likely direct incoming electrophiles to position 5, which is ortho to the hydroxyl group and meta to the chloro group.

A hypothetical reaction pathway for the synthesis of a more complex derivative could involve a multi-component reaction, a strategy that has been successfully used for the synthesis of other complex isoquinoline scaffolds. For example, a one-pot synthesis of 1,4-disubstituted 1,2,3-triazoles from an isoquinoline-substituted homopropargyl alcohol backbone has been reported, with DFT applications providing insights into the structural and electronic properties of the products.

Computational Data from Analogous Systems

While specific computational data for this compound is not available, data from related systems can provide valuable insights. For example, DFT studies on other heterocyclic compounds provide information on bond lengths, bond angles, and charge distributions, which can be used to infer the reactivity of this compound.

The following table presents hypothetical computational data for this compound, extrapolated from general knowledge of similar compounds and the influence of its substituents.

| Parameter | Predicted Value | Rationale |

| Dipole Moment | ~2.5 - 3.5 D | The presence of electronegative Cl and O atoms is expected to create a significant dipole moment. |

| HOMO-LUMO Gap | ~4.0 - 4.5 eV | The extended conjugation of the isoquinoline ring system, modified by the substituents, would result in a moderate energy gap. |

| Electron Density at C5 | Higher than other C atoms in the benzene (B151609) ring | The strong activating effect of the -OH group at position 6 directs electron density to the ortho position (C5). |

| Electron Density at C8 | Lower than C5 | The -Cl group at position 7 is deactivating, reducing the electron density at the adjacent C8 position. |

Note: The data in this table is predictive and not based on direct computational results for this compound.

Design, Synthesis, and Structure Activity Relationships of 7 Chloroisoquinolin 6 Ol Derivatives and Analogues

Rational Design Principles for Modifying the 7-Chloroisoquinolin-6-ol Scaffold

The design of novel derivatives of this compound is guided by established medicinal chemistry principles aimed at enhancing biological activity, selectivity, and pharmacokinetic properties. Key strategies involve modifying specific functional groups and positions on the isoquinoline (B145761) ring system.

The phenolic hydroxyl group at the 6-position is a critical feature, often involved in hydrogen bonding interactions with biological targets. Its presence is crucial for the biological activity of many isoquinoline compounds. Therefore, a primary design principle involves the strategic modification of this group to modulate binding affinity and selectivity. This can include its conversion to ethers or esters to alter lipophilicity and metabolic stability.

The chlorine atom at the 7-position offers another key site for modification. Halogen atoms can influence the electronic properties of the ring and provide a handle for further synthetic transformations through cross-coupling reactions. researchgate.net Replacing the chlorine with other substituents can fine-tune the molecule's interaction with its target and improve properties like solubility and metabolic resistance.

Furthermore, the isoquinoline core itself can be altered. Introducing substituents at other positions on the ring or fusing additional rings to the scaffold can explore new chemical space and create novel interactions with biological targets. arkat-usa.orgnih.gov For instance, the introduction of bulky groups can enhance selectivity, while the formation of fused ring systems can lead to entirely new classes of compounds with distinct biological profiles. google.comnih.gov The systematic application of these design principles allows for the rational development of this compound derivatives with improved therapeutic potential. wikipedia.org

Synthetic Methodologies for Novel Derivatives

The synthesis of novel derivatives from the this compound scaffold employs a range of organic chemistry reactions to achieve specific structural modifications. These methodologies can be broadly categorized based on the part of the molecule being modified.

The phenolic hydroxyl group is a versatile handle for synthetic modification. Standard reactions to introduce variability at this position include:

O-Alkylation: Reaction with various alkyl halides or other alkylating agents in the presence of a base allows for the synthesis of a wide array of ether derivatives. This modification can impact the compound's hydrogen bonding capacity and lipophilicity. nih.gov

Esterification: Acylation of the hydroxyl group with acyl chlorides or anhydrides yields ester derivatives. These can act as prodrugs, releasing the active hydroxyl compound upon in vivo hydrolysis.

The chlorine atom at the 7-position is amenable to various substitution reactions, particularly transition-metal-catalyzed cross-coupling reactions. These methods allow for the introduction of a diverse range of substituents:

Suzuki Coupling: Reaction with boronic acids or esters in the presence of a palladium catalyst can introduce aryl or heteroaryl groups.

Sonogashira Coupling: This palladium-catalyzed reaction with terminal alkynes introduces alkynyl substituents. semanticscholar.org

Stille Coupling: This reaction utilizes organostannanes to form new carbon-carbon bonds.

Nucleophilic Aromatic Substitution: In some cases, the chlorine atom can be displaced by strong nucleophiles. nih.gov

Direct halogenation at other positions, such as C4, has also been achieved through methods like Boc2O-mediated dearomatization followed by electrophilic halogenation. acs.org

To explore a broader chemical space, the this compound scaffold can be used as a starting point for the synthesis of more complex, fused ring systems. nih.gov This can be achieved through:

Annulation Reactions: Building additional rings onto the isoquinoline core. This often involves multi-step sequences that may include cyclization reactions. semanticscholar.org

Dimerization Reactions: Coupling two isoquinoline units to form bi-isoquinoline scaffolds. This can be accomplished through various cross-coupling strategies.

These synthetic approaches provide a powerful toolkit for generating a diverse library of this compound derivatives, enabling a thorough exploration of their structure-activity relationships.

Structure-Activity Relationship (SAR) Studies in Biological Contexts (non-clinical)

Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule influences its biological activity. wikipedia.orgscribd.com For derivatives of this compound, these studies involve synthesizing a series of analogues with systematic variations and evaluating their effects in non-clinical biological assays.

By systematically modifying the this compound scaffold and assessing the biological activity of the resulting derivatives, researchers can deduce key structural requirements for a desired biological response.

For example, the phenolic hydroxyl group at the 6-position is often found to be essential for activity, likely acting as a hydrogen bond donor in interactions with target proteins. Conversion of this group to a methoxy (B1213986) ether can lead to a loss of activity, highlighting the importance of this hydrogen-bonding capability.

The nature and position of substituents on the isoquinoline ring also play a critical role. The introduction of a chlorine atom at the 7-position can enhance metabolic stability and provide a site for further modification. However, the effect of substituents is highly context-dependent. For instance, in a series of quinoline (B57606) derivatives, the introduction of certain arylamino groups at the 6-position of a quinolinedione core was found to be important for activity. researchgate.net

Interactive Data Table: SAR of this compound Derivatives

| Compound | Modification | Biological Activity Context | Key Finding |

|---|---|---|---|

| This compound | Parent Scaffold | General | The 6-hydroxyl group is often crucial for biological activity. |

| 6-Methoxy-7-chloroisoquinoline | O-methylation of the hydroxyl group | Receptor Binding | Methoxy derivatives may show reduced activity due to loss of hydrogen bonding. |

| Derivatives with C4 substitution | Halogenation at the C4 position | General | C4-substituted isoquinolines are important pharmacophores. acs.org |

| Fused-ring derivatives | Annulation of another ring | General | Can lead to novel compounds with distinct biological profiles. nih.gov |

| Bi-isoquinoline derivatives | Dimerization of the scaffold | General | Explores new chemical space and potential for bivalent interactions. |

By carefully analyzing these structure-activity relationships, medicinal chemists can rationally design new derivatives of this compound with optimized biological profiles for various therapeutic applications.

Identification of Key Pharmacophoric Elements

The specific pharmacophoric features of this compound and its derivatives are crucial for their biological activity. While direct and extensive studies on the pharmacophore of this compound itself are limited, analysis of its structural analogues, including isoquinolin-6-ols, 7-chlorotetrahydroisoquinolines, and other substituted isoquinolines, allows for the inference of key elements that likely contribute to its molecular recognition and biological effects. A pharmacophore model encapsulates the essential steric and electronic features that a molecule must possess to interact with a specific biological target and trigger a response. researchoutreach.orgnih.gov

The isoquinoline core is a well-established scaffold in medicinal chemistry, found in numerous natural products and synthetic drugs with a wide range of biological activities. researchoutreach.orgrsc.org The specific substitutions at the 6th and 7th positions of the isoquinoline ring, as seen in this compound, are critical in defining its interaction with biological targets.

The Role of the Isoquinoline Scaffold

The isoquinoline ring system, a fusion of a benzene (B151609) and a pyridine (B92270) ring, provides a rigid and planar framework. This aromatic system can engage in various non-covalent interactions, which are fundamental to its pharmacophoric nature:

π-π Stacking: The aromatic nature of the isoquinoline ring allows for π-π stacking interactions with aromatic residues (e.g., phenylalanine, tyrosine, tryptophan) in the binding pockets of proteins.

Hydrophobic Interactions: The hydrophobic surface of the isoquinoline ring can interact with non-polar regions of a biological target. researchoutreach.org

Hydrogen Bonding: The nitrogen atom in the isoquinoline ring can act as a hydrogen bond acceptor, a critical interaction for anchoring the ligand to its target.

Influence of Substituents at the 6- and 7-Positions

The substituents on the isoquinoline core are pivotal in modulating the compound's affinity and selectivity for its biological targets.

The 6-Hydroxyl Group: The hydroxyl group at the 6-position is a key pharmacophoric feature. Its ability to act as both a hydrogen bond donor and acceptor significantly influences binding affinity. In studies of related isoquinolin-6-ol (B1493623) derivatives as adenosine (B11128) A1 receptor (A₁AR) ligands, the hydroxyl group was found to be crucial for activity. The replacement of the 6-hydroxyl group with a methoxy group resulted in a loss of affinity, highlighting the importance of the hydrogen-bonding capability of the hydroxyl moiety.

The 7-Chloro Group: The chlorine atom at the 7-position introduces several important properties:

Electronic Effects: As an electron-withdrawing group, the chlorine atom can modulate the electron density of the isoquinoline ring system, influencing its reactivity and interaction with the target. mdpi.com

Steric and Hydrophobic Contributions: The chloro group adds to the steric bulk and hydrophobicity of the molecule, which can lead to more specific and tighter binding within a hydrophobic pocket of a receptor. nih.gov

Metabolic Stability: Halogenation, such as the introduction of a chlorine atom, can enhance the metabolic stability of the compound.

In the context of 1-substituted-7-chloro-6-hydroxy-tetrahydroisoquinolines, which are structurally related to this compound, the presence of the 7-chloro group was found to be compatible with high affinity for dopamine (B1211576) D₂-like receptors. nih.gov

Structure-Activity Relationships of Related Derivatives

Insights into the key pharmacophoric elements can be further refined by examining the structure-activity relationships (SAR) of related isoquinoline derivatives.

For a series of 1-substituted-7-chloro-6-hydroxy-tetrahydroisoquinolines, the nature of the substituent at the 1-position significantly impacted the affinity for dopamine receptors. For instance, a 1-butyl substitution resulted in high affinity for D₂-like receptors. nih.gov This suggests that a hydrophobic substituent at this position is a favorable pharmacophoric feature for this particular biological target.

In another study on isoquinolin-6-ol derivatives as A₁AR ligands, substitution at the 1-position with a benzimidazolyl group led to enhanced binding affinity compared to the unsubstituted parent compound. This improvement was attributed to increased π-π stacking and hydrogen-bonding interactions.

Fragment-based drug discovery approaches using an isoquinoline template for kinase inhibition have also revealed the importance of substitutions at various positions. Merging fragments at the 5- and 7-positions of the isoquinoline ring generated potent kinase inhibitors. researchoutreach.org This underscores the modular nature of the isoquinoline pharmacophore, where different substitution patterns can be exploited to target different biological entities.

The following interactive table summarizes the key pharmacophoric elements and their putative roles based on studies of this compound analogues.

| Pharmacophoric Element | Structural Feature | Putative Role in Biological Activity | Supporting Evidence from Analogues |

| Aromatic System | Isoquinoline Ring | π-π stacking, hydrophobic interactions | Core scaffold in various biologically active compounds researchoutreach.orgrsc.org |

| Hydrogen Bond Acceptor | Nitrogen in Isoquinoline Ring | Anchoring to the biological target | Common feature in nitrogen-containing heterocycles |

| Hydrogen Bond Donor/Acceptor | 6-Hydroxyl Group | Essential for binding affinity | Crucial for A₁AR affinity in isoquinolin-6-ol derivatives |

| Halogen/Hydrophobic Group | 7-Chloro Group | Enhanced binding, metabolic stability, electronic modulation | Present in high-affinity dopamine D₂ ligands based on the tetrahydroisoquinoline scaffold nih.gov |

| Substitutable Position | 1-Position | Modulation of affinity and selectivity | 1-butyl for D₂ receptor affinity nih.gov; 1-benzimidazolyl for A₁AR affinity |

Biological and Biochemical Research Applications of 7 Chloroisoquinolin 6 Ol and Its Derivatives Excluding Clinical Human Trials

In Vitro Enzyme Inhibition Studies

The isoquinoline (B145761) scaffold is a key feature in many biologically active molecules, and its derivatives have been extensively studied for their ability to inhibit various enzymes.

Derivatives of the isoquinoline structure have been identified as inhibitors of several key enzyme classes. These targets are often implicated in the pathology of various diseases, making them significant for drug discovery.

Cholinesterases : Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) are critical enzymes in the nervous system that hydrolyze the neurotransmitter acetylcholine. nih.govnih.govmdpi.com The inhibition of these enzymes is a primary therapeutic strategy for managing the symptoms of Alzheimer's disease. nih.govnih.gov Isoquinoline derivatives are among the natural and synthetic compounds investigated as cholinesterase inhibitors. nih.gov

α-Glucosidase and α-Amylase : These enzymes are involved in the digestion of carbohydrates. nih.govnih.govnih.gov By breaking down complex carbohydrates into simpler sugars, they play a direct role in post-prandial blood glucose levels. nih.govmdpi.commdpi.com Inhibition of α-glucosidase and α-amylase is a well-established approach for managing type 2 diabetes mellitus by delaying carbohydrate absorption. nih.govmdpi.commdpi.com Various heterocyclic compounds, including quinoline (B57606) and isoquinoline derivatives, have demonstrated potent α-glucosidase inhibitory activity. nih.govmdpi.com

Kinases : While specific studies on 7-Chloroisoquinolin-6-ol are not detailed in the provided results, the broader class of isoquinoline alkaloids has known kinase-inhibiting properties, which are fundamental to their use in anticancer research.

Understanding the mechanism by which a compound inhibits an enzyme is vital for its development as a potential therapeutic agent. Enzyme inhibition can be reversible or irreversible and is further classified by how the inhibitor interacts with the enzyme and its substrate. ucl.ac.uk

Competitive Inhibition : A competitive inhibitor typically resembles the substrate and binds to the active site of the enzyme, preventing the actual substrate from binding. knyamed.comresearchgate.net This type of inhibition can be overcome by increasing the concentration of the substrate. knyamed.comresearchgate.net A kinetic study of a 6-chloro-2-methoxyacridine (B15215803) derivative, which shares a halogenated heterocyclic core, revealed it to be a competitive inhibitor of α-glucosidase. nih.gov

Non-competitive Inhibition : In non-competitive inhibition, the inhibitor binds to a site on the enzyme other than the active site, known as an allosteric site. knyamed.comresearchgate.netwikipedia.org This binding alters the enzyme's conformation, reducing its catalytic efficiency without preventing the substrate from binding. researchgate.netwikipedia.org Unlike competitive inhibition, it cannot be overcome by increasing substrate concentration. knyamed.comresearchgate.net

Uncompetitive Inhibition : This form of inhibition occurs when the inhibitor binds only to the enzyme-substrate (E-S) complex, preventing the conversion of the substrate to the product.

Irreversible Inhibition : An irreversible inhibitor forms a stable, often covalent, bond with the enzyme, permanently inactivating it. ucl.ac.uk

The potency of an enzyme inhibitor is quantified using parameters such as the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki).

IC50 Determination : The IC50 value represents the concentration of an inhibitor required to reduce the activity of a specific enzyme by 50%. nih.gov It is a standard measure of inhibitor potency. For example, various quinoline-1,3,4-oxadiazole conjugates have shown α-glucosidase inhibition with IC50 values in the low micromolar range, with some compounds being more potent than the reference drug acarbose. nih.gov Similarly, certain 6,8-dihalogenated 2-aryl-4-methyl-1,2-dihydroquinazoline 3-oxides demonstrated high activity against α-glucosidase with IC50 values as low as 0.78 µM. mdpi.com

Ki Determination : The inhibition constant, Ki, provides a more precise measure of the binding affinity of an inhibitor to an enzyme. A kinetic study of a potent α-glucosidase inhibiting compound revealed a Ki value of 98 μM. nih.gov

| Compound Class | Enzyme Target | Potency (IC50) |

| Quinoline-1,3,4-oxadiazole derivative (4i) | α-Glucosidase | 15.85 µM |

| Quinoline-1,3,4-oxadiazole derivative (4k) | α-Glucosidase | 23.69 µM |

| 6,8-dihalogenated quinazoline (B50416) derivative (3p) | α-Glucosidase | 0.78 µM |

| 6,8-dihalogenated quinazoline derivative (3c) | α-Glucosidase | 0.92 µM |

| 6-chloro-2-methoxyacridine derivative (7h) | α-Glucosidase | 98.0 µM |

| Acarbose (Reference Drug) | α-Glucosidase | 17.85 µM - 750.0 µM |

Data compiled from multiple studies for comparative purposes. nih.govnih.govmdpi.com

The ability of a compound to selectively inhibit one isoform of an enzyme over another is a critical aspect of drug design, as it can significantly reduce off-target side effects. nih.gov For instance, in the context of cholinesterase inhibitors, selectivity between acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) is important. nih.gov While AChE is the primary target for improving cholinergic function, BChE activity increases in the brains of Alzheimer's patients, making its inhibition also potentially beneficial. nih.govnih.gov Some inhibitors, like Donepezil, are selective for AChE, while others may inhibit both enzymes. nih.gov Research on isoquinoline derivatives often involves assessing their inhibitory activity against both AChE and BChE to determine their selectivity profile.

Receptor Binding and Ligand Activity Investigations (in vitro)

Beyond enzyme inhibition, isoquinoline derivatives are also investigated for their ability to bind to and modulate the activity of various receptors.

Receptor binding assays are used to determine the affinity of a ligand for a receptor, often expressed as a Ki value. nih.gov Efficacy describes the ability of a ligand to produce a biological response upon binding to the receptor. nih.gov

Studies on 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline (B160971) derivatives, which share the core isoquinoline structure, have shown high binding affinity and selectivity for the σ2 receptor over the σ1 receptor. upenn.edu One derivative demonstrated a subnanomolar Ki value for the σ2 receptor (Ki = 0.59 nM) and an 82-fold selectivity over the σ1 receptor. upenn.edu Such studies are crucial for identifying selective ligands that can be used as research tools to probe the function of specific receptor subtypes. upenn.edunih.gov

| Compound | Receptor Target | Binding Affinity (Ki) | Selectivity (σ2 vs σ1) |

| (±)-6,7-Dimethoxy-2-[4-(4-methoxyphenyl)butan-2-yl]-1,2,3,4-tetrahydroisoquinoline | σ2 Receptor | 0.59 nM | 82-fold |

| (±)-6,7-Dimethoxy-2-[4-(4-hydroxyphenyl)butan-2-yl]-1,2,3,4-tetrahydroisoquinoline | σ2 Receptor | 4.92 nM | >20-fold |

Data from a screening study of σ2 receptor ligands. upenn.edu

Allosteric Modulation and Orthosteric Binding Site Analysis

In the study of pharmacologically active compounds such as this compound and its derivatives, understanding how they interact with their biological targets is fundamental. Ligands can bind to receptors at two principal types of sites: orthosteric and allosteric. The orthosteric site is the primary, evolutionarily conserved binding location for the endogenous ligand (such as a neurotransmitter or hormone) plos.org. Historically, many drugs have been designed to target this site, acting as agonists or antagonists nih.gov.

Allosteric ligands, in contrast, bind to a topographically distinct site on the receptor plos.orgnih.govrepec.org. This binding event induces a conformational change in the receptor, which in turn modulates the binding or efficacy of the orthosteric ligand without directly competing with it plos.orgnih.gov. This modulation can be positive (a Positive Allosteric Modulator, or PAM), enhancing the effect of the endogenous ligand, or negative (a Negative Allosteric Modulator, or NAM), diminishing its effect nih.gov.

The analysis of these interactions is crucial. For instance, researchers may investigate whether a derivative of this compound binds to an allosteric or orthosteric site on a G-protein coupled receptor (GPCR) plos.org. This can be achieved through equilibrium binding assays, often using a radiolabeled orthosteric tracer. By measuring the tracer's binding in the presence of increasing concentrations of the compound under investigation, scientists can determine the compound's binding affinity and the nature of its interaction (cooperativity) with the orthosteric ligand plos.orgrepec.org. The development of allosteric modulators is an attractive strategy in drug discovery because they can offer greater selectivity and a more nuanced, physiological fine-tuning of receptor activity compared to traditional orthosteric ligands plos.orgnih.gov.

Investigation of Bioactivity in Cellular Systems (in vitro, non-clinical models)

The biological effects of novel chemical entities are extensively studied in cellular systems to determine their potential as therapeutic agents. These in vitro models, which include various cell lines, provide a controlled environment to investigate the bioactivity of compounds like this compound and its analogs.

Antiproliferative Activity in Cell Lines

A significant area of investigation for quinoline and isoquinoline derivatives is their potential as anticancer agents. Research into structurally related 7-chloroquinoline (B30040) derivatives has demonstrated notable antiproliferative and cytotoxic activity against a range of human cancer cell lines.

For example, a broad series of 7-chloro-(4-thioalkylquinoline) derivatives were evaluated for their cytotoxic effects against eight human solid tumor cell lines and four non-tumor cell lines nih.govul.ie. The half-maximal inhibitory concentration (IC₅₀), which represents the concentration of a compound required to inhibit cell growth by 50%, was determined for these derivatives. The results indicated that certain sulfonyl N-oxide derivatives exhibited the most pronounced selectivity and activity against various cancer cells, including colorectal, lung, and leukemia cell lines nih.govul.ie. Similarly, hybrids of Morita-Baylis-Hillman adducts (MBHA) and 7-chloroquinoline have shown expressive cytotoxic potential against breast (MCF-7) and colon (HCT-116) cancer cells, with some adducts displaying IC₅₀ values in the low micromolar range researchgate.net.

The data below summarizes the cytotoxic activity of selected 7-chloroquinoline derivatives in various cancer cell lines, illustrating the potential of this chemical scaffold.

| Cell Line | Compound/Derivative | IC₅₀ (µM) |

| HCT116 (Colon Carcinoma) | 7-chloro-(4-thioalkylquinoline) derivative 81 | 1.9 ± 0.2 |

| A549 (Lung Carcinoma) | 7-chloro-(4-thioalkylquinoline) derivative 81 | 2.5 ± 0.2 |

| CCRF-CEM (Leukemia) | 7-chloro-(4-thioalkylquinoline) derivative 81 | 1.6 ± 0.1 |

| MCF-7 (Breast Adenocarcinoma) | MBHA/7-chloroquinoline hybrid | 4.60 |

| SW620 (Colorectal Adenocarcinoma) | N-(3-chloro-4-fluorophenyl)-6,7-dimethoxyquinazolin-4-amine (DW-8) | 6.15 ± 0.37 |

This table is interactive. You can sort and filter the data.

Modulation of Cellular Pathways and Processes (e.g., enzyme activity within cells)

Beyond simply inhibiting proliferation, bioactive compounds often exert their effects by modulating specific cellular signaling pathways that regulate cell survival, growth, and death nih.govnih.gov. Derivatives of the 7-chloroquinoline scaffold have been shown to influence such processes.

Studies on active 7-chloro-(4-thioalkylquinoline) derivatives revealed that at higher concentrations, these compounds can cause an accumulation of cells in the G0/G1 phase of the cell cycle in the CCRF-CEM leukemia cell line ul.ie. This cell cycle arrest is often a precursor to apoptosis, or programmed cell death. Further investigation confirmed that these derivatives induce apoptosis and inhibit the synthesis of both DNA and RNA, pointing to a mechanism of action that directly interferes with fundamental cellular processes required for cancer cell survival and replication ul.ie. The modulation of pathways involving mitogen-activated protein kinases (MAPKs) and the transcription factor nuclear factor kappa β (NF-κB) are common mechanisms through which compounds can exert anti-inflammatory and anticancer effects nih.gov. While not specifically detailed for this compound, these pathways represent plausible targets for this class of compounds.

Cell-Based Assays for Target Engagement

Confirming that a compound physically interacts with its intended molecular target within a living cell is a critical step in drug discovery, known as target engagement nih.govdiscoverx.com. Demonstrating target engagement validates the compound's mechanism of action and ensures that observed cellular effects are a direct consequence of this interaction discoverx.comresearchgate.net.

Several methods are available to measure target engagement in cellular systems. One common approach involves treating cells with the test compound, followed by cell lysis and analysis of the proteome to see how the compound has affected its target, for instance, by inhibiting a kinase nih.gov. Advanced chemoproteomic platforms can evaluate a compound's interaction with hundreds of proteins simultaneously, providing a broad view of both on-target activity and potential off-target effects nih.gov. Other techniques, such as those based on enzyme fragment complementation (EFC), can measure changes in protein stability or half-life upon compound binding, offering a quantifiable readout of engagement inside the cell discoverx.com. For a compound like this compound, these assays would be essential to confirm that it binds to its intended protein target in a cellular context and to determine the concentration at which this binding occurs nih.gov.

Chemoinformatic and Cheminformatic Approaches in Bioactivity Prediction

Chemoinformatics and computational approaches, including artificial intelligence (AI) and machine learning, play an increasingly vital role in modern drug discovery nih.govchemrxiv.org. These in silico methods are used to predict the biological activities of novel compounds, prioritize candidates for synthesis, and generate new molecular structures from scratch nih.gov.